6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with methoxy groups at positions 6 and 1-(2-methoxyphenyl), along with a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 2. This compound belongs to a class of molecules synthesized via multicomponent reactions, which enable diverse substituent patterns for drug discovery applications . The methoxy substituents may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability.
Properties
IUPAC Name |
6-methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-11-23-24-22(31-11)25-18(13-6-4-5-7-15(13)29-3)17-19(26)14-9-8-12(28-2)10-16(14)30-20(17)21(25)27/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJYFDYRSCFOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 396.46 g/mol |
| CAS Number | Not specifically listed in the search results but can be derived from its structure. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For example, derivatives of thiazole and pyrrole have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range (0.21 μM) .
Antitumor Activity
The compound exhibits promising antitumor properties. A structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring and the presence of methoxy groups enhance cytotoxicity against cancer cell lines such as A431 and U251. For instance, compounds with IC50 values lower than 10 µM have been reported . The thiazole moiety is crucial for its activity as it participates in key interactions with cellular targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase : Similar compounds have demonstrated binding to DNA gyrase, a target crucial for bacterial DNA replication .
- Induction of Apoptosis : Evidence suggests that thiazole-containing compounds can trigger apoptotic pathways in cancer cells by interacting with Bcl-2 proteins .
Case Studies
- Antimicrobial Efficacy : In a study evaluating a series of thiazole derivatives, one compound demonstrated a potent inhibitory effect on E. coli with an MIC value significantly lower than standard antibiotics .
- Cytotoxicity Assessment : A recent investigation into derivatives showed that certain modifications led to enhanced cytotoxicity against human glioblastoma cells (U251), with IC50 values indicating strong potential for therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, with structural variations primarily in the substituents at positions 1, 2, and 4. Below is a comparative analysis with key analogues:
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required for optimal yield?
The synthesis of this compound follows multi-step protocols involving cyclocondensation and heterocyclization. A common approach includes:
- Cyclocondensation : Refluxing intermediates (e.g., substituted hydrazides) in phosphorous oxychloride (POCl₃) to form the thiadiazole ring .
- Chromeno-pyrrole core formation : One-pot reactions under anhydrous conditions, using ethanol or DMF as solvents, to assemble the dihydrochromeno[2,3-c]pyrrole-dione scaffold .
- Purification : Recrystallization from ethanol or DMF-EtOH mixtures to isolate high-purity products . Key conditions include strict temperature control (reflux at 80–110°C), inert atmospheres to prevent oxidation, and stoichiometric precision to avoid side reactions .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what characteristic signals should be prioritized?
- ¹H/¹³C NMR : Prioritize signals for methoxy groups (δ 3.8–4.0 ppm for ¹H; δ 50–60 ppm for ¹³C) and thiadiazole protons (δ 8.0–8.5 ppm). Aromatic protons in the chromeno-pyrrole system typically appear as multiplet clusters (δ 6.5–7.5 ppm) .
- HRMS : Validate molecular ion peaks ([M+H]⁺) with <5 ppm mass accuracy. For example, a calculated m/z of 505.1234 should match observed values .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-O-C vibrations (methoxy groups at ~1250 cm⁻¹) .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts or missing peaks)?
Discrepancies often arise from dynamic effects or impurities:
- Low-intensity signals : Use higher-concentration samples or advanced techniques like 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, particularly for overlapping aromatic protons .
- Unexpected shifts : Check for solvent polarity effects (e.g., DMSO vs. CDCl₃) or tautomerism in the thiadiazole ring .
- Missing peaks : Employ alternative ionization methods in MS (e.g., ESI⁺ vs. APCI⁺) to enhance detection of low-abundance ions .
Q. What strategies optimize heterocyclic ring formation (e.g., thiadiazole or chromeno-pyrrole systems)?
- Catalytic optimization : Use Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate cyclization steps .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during chromeno-pyrrole assembly .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like dimerization in thiadiazole synthesis .
Q. How do substituent variations (methoxy/thiadiazole groups) impact physicochemical or biological properties?
- Methoxy groups : Enhance lipophilicity (logP) and π-π stacking, critical for membrane penetration in biological assays. Replace with -CF₃ to study electronic effects .
- Thiadiazole modifications : Substitute 5-methyl with halogens (e.g., -Cl) to alter hydrogen-bonding capacity and evaluate antimicrobial activity via in vitro MIC assays .
- Physicochemical profiling : Use HPLC-UV to measure solubility and stability under varying pH conditions (e.g., simulated gastric fluid) .
Q. How are competing side reactions (e.g., dimerization) controlled during multi-step synthesis?
- Kinetic monitoring : Track reaction progress via TLC or in-situ IR to halt reactions at intermediate stages before side products dominate .
- Protecting groups : Temporarily block reactive sites (e.g., -OH on the chromeno-pyrrole core) using tert-butyldimethylsilyl (TBS) groups .
- Purification of intermediates : Column chromatography with silica gel (hexane/EtOAc gradients) ensures high-purity precursors for subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
